5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid
Description
5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring structure
Properties
IUPAC Name |
5-amino-2-ethyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-3-8-4(6(9)10)5(7)11-3/h2,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSOPRDKTBJRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Preparation
Ethyl thioamide is synthesized via the reaction of ethylamine with carbon disulfide under basic conditions, followed by treatment with ammonium chloride to yield the thioamide intermediate. This step typically achieves >80% yield in anhydrous ethanol.
Cyclization with α-Bromo-β-keto Acid
The thioamide reacts with α-bromoacetoacetic acid in refluxing ethanol to form the thiazole core. The keto group at position 5 is subsequently converted to an amino group via a two-step process:
- Nitration : Treatment with concentrated nitric acid at 0–5°C introduces a nitro group.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl reduces the nitro group to amine, yielding the target compound.
Key Data :
Solid-Phase Synthesis Strategies
Solid-phase synthesis offers advantages in step efficiency and purification. A traceless linker strategy, as described by Aizhan Abdildinova and Young-Dae Gong, enables the assembly of thiazole derivatives on Merrifield resin.
Resin Functionalization
- Sulfur Linker Attachment : Mercaptoacetic acid is coupled to chloromethyl polystyrene resin via nucleophilic substitution, achieving >95% loading efficiency.
- Thiazole Ring Formation : The resin-bound thiol reacts with ethyl isocyanide and bromopyruvic acid, forming the thiazole ring with ethyl and carboxylic acid groups at positions 2 and 4, respectively.
Amino Group Introduction
The ketone at position 5 undergoes reductive amination using ammonium acetate and sodium cyanoborohydride, followed by acidic cleavage (TFA/DCM) to release the product from the resin.
Key Data :
Functionalization of Pre-formed Thiazole Derivatives
Modification of pre-existing thiazole scaffolds, such as 2-ethylthiazole-4-carboxylic acid, provides an alternative route.
Bromination and Amination
Adapting the method from CN113943263A, bromination at the methyl group (position 2) using N-bromosuccinimide (NBS) and AIBN introduces a bromine atom, which is displaced via nucleophilic amination with aqueous ammonia.
Reaction Conditions :
- Bromination: NBS (2.5 equiv), AIBN (0.66 equiv), CCl₄, 77°C, 12 h
- Amination: NH₃ (7 N in MeOH), 25°C, 24 h
Key Data :
- Bromination yield: 78%
- Amination yield: 65%
Comparative Analysis of Synthetic Methods
| Method | Overall Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Hantzsch Synthesis | 38–42% | ≥90% | Moderate | High |
| Solid-Phase Synthesis | 9% | ≥87% | Low | Very High |
| Pre-formed Derivatization | 51% | ≥95% | High | Moderate |
Insights :
- The Hantzsch method balances yield and scalability but requires hazardous nitration steps.
- Solid-phase synthesis, while elegant, suffers from low overall yield due to multi-step attrition.
Challenges and Optimization Strategies
Regioselectivity in Amination
Position 5 amination is hindered by competing reactions at the electron-rich thiazole ring. Employing directed ortho-metalation (DoM) with LDA enables selective lithiation, followed by quenching with electrophilic nitrogen sources (e.g., N-chloramine).
Carboxylic Acid Stability
The carboxylic acid group is prone to decarboxylation under acidic conditions. Protection as a methyl ester (using SOCl₂/MeOH) during synthesis and subsequent hydrolysis (NaOH/MeOH) mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of 5-amino-2-ethyl-1,3-thiazole-4-carboxylic acid show potent activity against various pathogenic microorganisms. For instance:
- Study on Antimicrobial Efficacy : A study found that derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity Studies : Compounds derived from 5-amino-2-ethyl-1,3-thiazole-4-carboxylic acid were shown to reduce cell viability in human breast cancer cell lines with IC50 values ranging from 10 to 20 μM .
Agricultural Applications
Agrochemical Formulations
Due to its biological activity against pathogens, 5-amino-2-ethyl-1,3-thiazole-4-carboxylic acid is utilized in formulating pesticides and herbicides. Its effectiveness in controlling plant diseases has made it a valuable component in sustainable agriculture practices.
Case Study on Pesticidal Activity
A formulation containing this compound was tested against fungal pathogens in crops, showing a reduction in disease incidence by over 30% compared to untreated controls .
Material Science
Dyes and Pigments
The compound's unique thiazole structure allows it to be used in synthesizing dyes and pigments. Its ability to impart color stability and resistance to fading makes it suitable for various industrial applications.
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties |
| Agricultural Science | Pesticide formulation with significant efficacy |
| Material Science | Use in dyes and pigments due to stability |
Synthesis and Chemical Reactions
The synthesis of 5-amino-2-ethyl-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions that include cyclization and functional group modifications. Common reagents used include:
- Hydrogen Peroxide : For oxidation reactions.
- Lithium Aluminum Hydride : For reduction processes.
The versatility of this compound allows for further derivatization, leading to new compounds with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the ethyl group.
4-Methyl-1,3-thiazole-5-carboxylic acid: Contains a methyl group instead of an amino group.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A derivative with additional substituents.
Uniqueness
5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid is C6H10N2O2S. Its structure features an amino group at the 5-position, an ethyl group at the 2-position, and a carboxylic acid functional group at the 4-position of the thiazole ring. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.
Antiviral Activity
5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid has been noted for its antiviral properties , particularly its ability to inhibit viral replication. The compound interacts with viral enzymes, disrupting their function and thereby reducing viral load in infected cells.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory effects , modulating inflammatory pathways by inhibiting cytokine production. This makes it a potential candidate for treating inflammatory diseases.
Antibacterial Activity
The compound has demonstrated significant antibacterial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study on Anticancer Properties
A study investigated the cytotoxic effects of 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid on cancer cell lines. The results indicated a significant reduction in cell viability across multiple cancer types, suggesting its potential as an anticancer agent. The IC50 values ranged from 7 to 20 µM, demonstrating potent activity against prostate and breast cancer cell lines .
Fungicidal Activity
In another study focusing on agricultural applications, derivatives of this compound showed promising fungicidal activity against Tobacco Mosaic Virus (TMV) and various fungal pathogens at concentrations as low as 50 µg/mL. This suggests potential use in crop protection .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-1,3-thiazole-4-carboxylic acid | Lacks ethyl group; amino group present | Simpler structure; less steric hindrance |
| 4-Methyl-1,3-thiazole-5-carboxylic acid | Contains a methyl group instead of an amino group | Different biological activity profile |
| Ethyl 5-bromo-2-ethyl-1,3-thiazole-4-carboxylate | Bromine substitution | Enhanced antibacterial properties |
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid are crucial for its therapeutic efficacy. It is slightly soluble in water but shows good solubility in organic solvents, which affects its absorption and distribution within biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example, refluxing 2-ethylthioamide intermediates with sodium acetate in acetic acid (3–5 hours) yields thiazole cores, followed by hydrolysis to the carboxylic acid . Optimization includes:
- Temperature control : Prolonged reflux (>5 hours) may lead to decomposition; monitor via TLC.
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .
- Table 1 : Typical yields and conditions:
| Precursor | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiourea derivative | Acetic acid | 4 | 68 | 97 |
| α-Halo ester | Ethanol | 3 | 72 | 95 |
Q. How can purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use multi-technique characterization:
- HPLC : Assess purity with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
- NMR : Confirm substitution patterns (e.g., ethyl group at C2: δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) .
- Mass spectrometry : Exact mass calculation (e.g., [M+H]+ = 203.05) to verify molecular formula .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in thiazole ring conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement:
- Data collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.
- Twinning analysis : Use SHELXD for twinned datasets common in thiazole derivatives .
- Key parameters : Bond lengths (C-S: ~1.74 Å, C-N: ~1.32 Å) and dihedral angles (thiazole-carboxylic acid plane: <10°) .
Q. How can pharmacological activity studies address conflicting bioassay data for this compound?
- Methodological Answer :
- Dose-response curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., kinase inhibition assays) .
- Data reconciliation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
- Table 2 : Example bioactivity data from patent studies :
| Assay Type | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Kinase inhibition | EGFR | 0.12 | >100 (vs. HER2) |
| Cytotoxicity | HeLa | 5.6 | N/A |
Q. What strategies mitigate spectral interference in NMR analysis of thiazole derivatives?
- Methodological Answer :
- Solvent selection : Use DMSO-d6 to resolve carboxylic proton (δ 12–13 ppm) .
- Decoupling experiments : Apply NOESY to distinguish overlapping aromatic/amine protons.
- Isotopic labeling : 13C-enriched samples clarify carbon connectivity in crowded regions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility testing : Use standardized shake-flask method (24 h equilibration, HPLC quantification).
- pH dependence : Carboxylic acid group confers pH-sensitive solubility (e.g., >10 mg/mL in pH 7.4 PBS vs. <1 mg/mL in hexane) .
- Contradiction source : Impurities (e.g., residual DMF) may artificially inflate solubility; confirm via Karl Fischer titration .
Synthesis and Characterization Workflow
Synthesis → Purification (recrystallization/chromatography) → HPLC/NMR validation →
Crystallization (SCXRD) → Pharmacological profiling → Data reconciliation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
